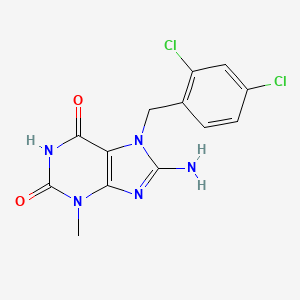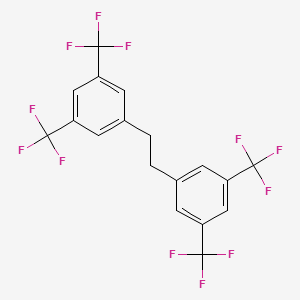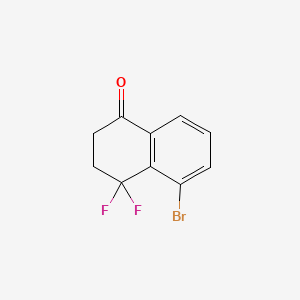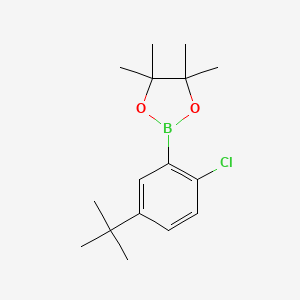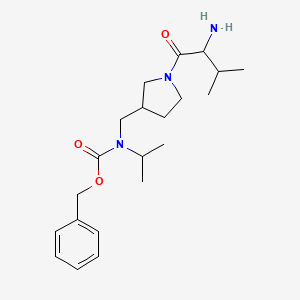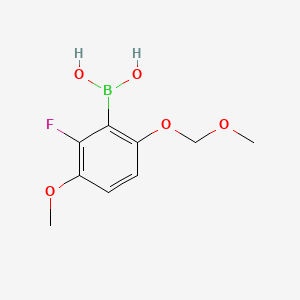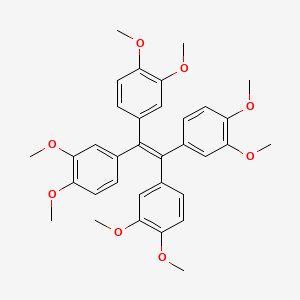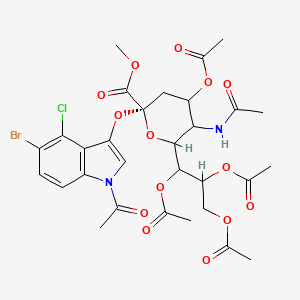![molecular formula C11H12F3NO2 B14775082 (3R)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B14775082.png)
(3R)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid is a compound of significant interest in various fields of scientific research. This compound features an amino group, a trifluoromethyl group, and a phenyl group attached to a butanoic acid backbone. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This process can be achieved using trifluoroacetimidoyl halides as potent trifluoromethyl synthons . The reaction conditions often involve the use of transition metal catalysts or photoredox catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with modified functional groups.
Wissenschaftliche Forschungsanwendungen
(3R)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Medicine: It is explored for its potential therapeutic applications, including as a building block for drug development.
Wirkmechanismus
The mechanism of action of (3R)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-trifluoromethyl-1,2,4-triazoles: These compounds share the trifluoromethyl group and are used in pharmaceuticals and agrochemicals.
α-trifluoromethylstyrenes: These derivatives are versatile intermediates in organic synthesis and have applications in C–F bond activation.
4-trifluoromethylpyrimidin-2(1H)-ones: These compounds are fluorine-containing analogues of nucleotide bases and have applications in medicinal chemistry.
Uniqueness
(3R)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C11H12F3NO2 |
|---|---|
Molekulargewicht |
247.21 g/mol |
IUPAC-Name |
3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)9-4-2-1-3-7(9)5-8(15)6-10(16)17/h1-4,8H,5-6,15H2,(H,16,17) |
InChI-Schlüssel |
VPYQIUMVXMMGSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


